

reactivity and chemical properties of 2-Chloro-5-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-fluorobenzotrifluoride

Cat. No.: B1631771

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Chemical Properties of **2-Chloro-5-fluorobenzotrifluoride**

Abstract

This technical guide provides a comprehensive analysis of **2-Chloro-5-fluorobenzotrifluoride** (CAS No. 89634-75-3), a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The document elucidates the molecule's core physicochemical properties, synthetic pathways, and characteristic reactivity. A central focus is placed on the interplay of its substituents—the trifluoromethyl, chloro, and fluoro groups—which collectively define its behavior in key chemical transformations. Detailed discussions on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are presented, supported by mechanistic diagrams and field-proven insights. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.

Introduction and Physicochemical Profile

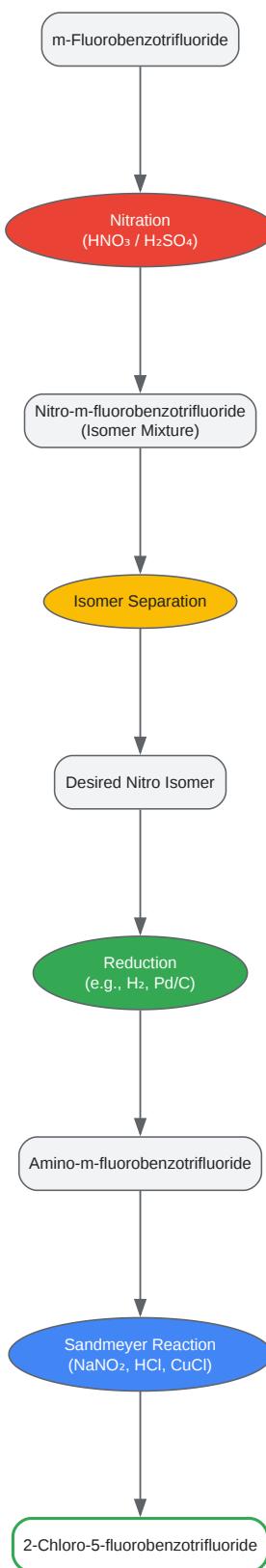
2-Chloro-5-fluorobenzotrifluoride, with the empirical formula $C_7H_3ClF_4$, is a halogenated aromatic compound of significant interest in medicinal and materials chemistry. The strategic placement of three distinct electron-withdrawing groups on the benzene ring imparts a unique electronic character, making it a highly valuable and reactive scaffold for constructing complex molecular architectures. The trifluoromethyl ($-CF_3$) group, in particular, is a cornerstone of

modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)

The reactivity of the aromatic core is profoundly influenced by the synergistic and competing electronic effects of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group, primarily through a strong negative inductive effect (-I), renders the aromatic ring electron-deficient. This electronic state is fundamental to its utility, particularly in facilitating reactions that are otherwise challenging on electron-rich aromatic systems.

Core Physicochemical Data

A summary of the key physical and chemical properties of **2-Chloro-5-fluorobenzotrifluoride** is presented below for quick reference.


Property	Value	Reference(s)
CAS Number	89634-75-3	[3]
Molecular Formula	C ₇ H ₃ ClF ₄	[3]
Molecular Weight	198.55 g/mol	
Appearance	Liquid	[4]
Boiling Point	152.1 ± 35.0 °C (at 760 Torr)	[3]
Density	1.427 ± 0.06 g/cm ³ (at 20 °C)	[3]
InChI Key	CBMMVERXHJUMCM- UHFFFAOYSA-N	[5]
SMILES	FC(F)(F)c1c(ccc(c1)F)Cl	

Synthesis and Manufacturing Pathways

The synthesis of **2-Chloro-5-fluorobenzotrifluoride** can be approached through several strategic routes, typically starting from more readily available benzotrifluoride precursors. The choice of pathway often depends on factors such as starting material cost, desired purity, and scalability.

One common and logical strategy involves the direct electrophilic halogenation of a suitable precursor like m-fluorobenzotrifluoride.^[5] The directing effects of the existing substituents are critical for achieving the desired regioselectivity. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Their combined influence dictates the position of the incoming electrophile.

An alternative and highly versatile approach involves a multi-step sequence starting with nitration, followed by reduction and a Sandmeyer-type reaction to introduce the chloro group.^[5] This pathway offers robust control over isomer formation. For instance, a similar methodology is employed for synthesizing the isomeric 2-bromo-5-fluorobenzotrifluoride, which involves the nitration of m-fluorobenzotrifluoride, reduction of the nitro group to an amine, and subsequent diazotization followed by bromination.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **2-Chloro-5-fluorobenzotrifluoride**.

Core Reactivity and Chemical Properties

The chemical behavior of **2-Chloro-5-fluorobenzotrifluoride** is dominated by the electron-deficient nature of its aromatic ring. This property makes it an excellent substrate for nucleophilic aromatic substitution and a versatile partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The reaction is strongly activated by the $-CF_3$ group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.^{[7][8]}

Causality of Reactivity:

- Activation: The trifluoromethyl group is a powerful electron-withdrawing group. Its placement ortho to the chlorine atom provides maximal resonance stabilization for the anionic intermediate, significantly accelerating the rate of substitution at the C2 position.^[7]
- Leaving Group Aptitude: Both chlorine and fluorine can act as leaving groups. However, the C-Cl bond is weaker than the C-F bond, making chloride the kinetically preferred leaving group in most SNAr reactions.^[7] The fluorine atom at C5 is less activated as it is meta to the $-CF_3$ group.^[7]

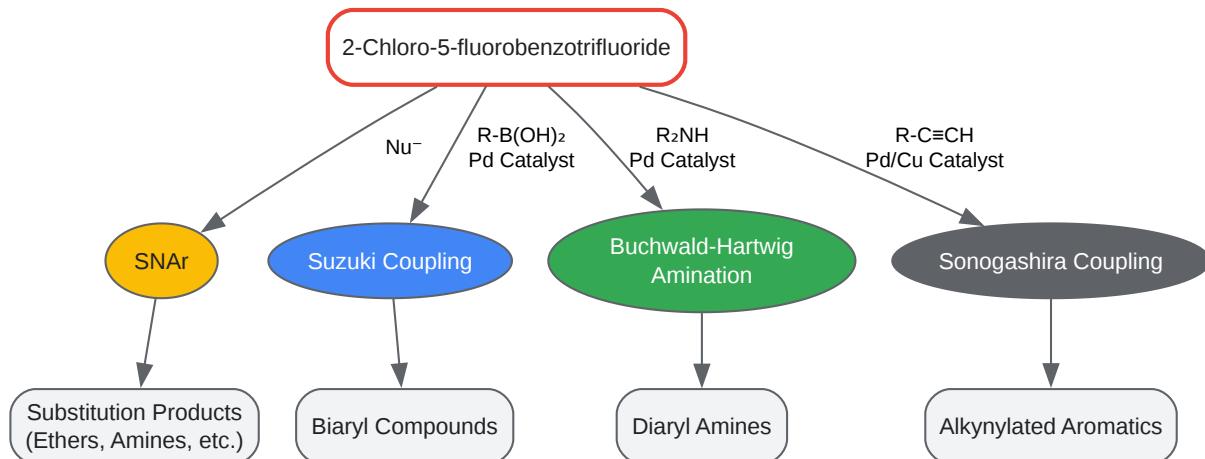
The general mechanism proceeds via a two-step addition-elimination pathway.^[9]

Caption: General mechanism for SNAr on **2-Chloro-5-fluorobenzotrifluoride**.

Experimental Protocol: General SNAr Reaction

- Setup: To a solution of **2-Chloro-5-fluorobenzotrifluoride** (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K_2CO_3 , Cs_2CO_3 , if required).
- Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature is determined by the nucleophilicity of the attacking species.

- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.


Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in **2-Chloro-5-fluorobenzotrifluoride** is amenable to various palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.^[10] These reactions dramatically expand the synthetic utility of the molecule, allowing for the introduction of diverse functionalities.

Potential Transformations:

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
- Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Heck Reaction: Reaction with alkenes.

The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as C-F bond activation, which is generally more challenging but possible under specific conditions.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2-Chloro-5-fluorobenzotrifluoride**.

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-fluorobenzotrifluoride is a key building block for a variety of biologically active molecules. Its derivatives are found in numerous pharmaceutical and agrochemical products. [1][13]

- **Pharmaceutical Synthesis:** The scaffold is used to construct APIs where the fluorinated phenyl moiety is crucial for activity. The trifluoromethyl group can enhance binding to target proteins and improve pharmacokinetic profiles by blocking metabolic oxidation.[1][2]
- **Agrochemical Production:** In agrochemicals, this intermediate is used to create potent herbicides and pesticides.[13] The halogen and $-CF_3$ substituents contribute to the molecule's environmental persistence and biological efficacy, leading to improved crop protection.[1]

Spectroscopic Profile

The structural identity of **2-Chloro-5-fluorobenzotrifluoride** can be unequivocally confirmed through standard spectroscopic methods. While a complete dataset is not publicly available,

the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[14][15]

- ^1H NMR: The proton NMR spectrum would be complex, showing three distinct aromatic protons. The signals would exhibit coupling to each other (^3JHH) as well as coupling to the fluorine atom (^3JHF , ^4JHF) and potentially long-range coupling to the $-\text{CF}_3$ group (^5JHF), resulting in intricate multiplets.
- ^{19}F NMR: The fluorine NMR spectrum would show two signals: one for the aromatic fluorine and one for the $-\text{CF}_3$ group, each with characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum would display seven distinct signals for the seven carbon atoms. The carbon attached to the $-\text{CF}_3$ group would appear as a quartet due to coupling with the three fluorine atoms.
- IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching (aromatic, $\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C stretching (aromatic, $\sim 1600\text{-}1450\text{ cm}^{-1}$), strong C-F stretching (for both Ar-F and CF_3 , $\sim 1350\text{-}1100\text{ cm}^{-1}$), and C-Cl stretching ($\sim 800\text{-}600\text{ cm}^{-1}$).[15]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M^+) at m/z 198, along with a characteristic $\text{M}+2$ isotope peak for the presence of one chlorine atom.[15]

Safety and Handling

2-Chloro-5-fluorobenzotrifluoride is classified as an irritant and is harmful if swallowed.[4][16] Proper safety protocols must be strictly followed during its handling and storage.

- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[4][17]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed when not in use.[4][17]

- Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place it in a suitable, labeled container for disposal.[4]
- Fire: The substance is non-combustible, but containers may burn. Use extinguishing media suitable for the surrounding fire.[4]

Conclusion

2-Chloro-5-fluorobenzotrifluoride is a specialty chemical whose value lies in the precise arrangement of its functional groups. Its electron-deficient aromatic ring, activated primarily by an ortho-trifluoromethyl group, makes it an ideal substrate for nucleophilic aromatic substitution, providing a reliable platform for introducing a wide range of functionalities. Furthermore, its capacity to participate in palladium-catalyzed cross-coupling reactions solidifies its status as a versatile and indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, guided by the principles outlined in this document, is essential for its effective application in advanced chemical synthesis.

References

- Apollo Scientific. (2023, August 3).
- Sigma-Aldrich. **2-Chloro-5-fluorobenzotrifluoride** AldrichCPR.
- ChemicalBook. **2-CHLORO-5-FLUOROBENZOTRIFLUORIDE** CAS#: 89634-75-3.
- Benchchem. **2-Chloro-5-fluorobenzotrifluoride** | 89634-75-3.
- Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%.
- ChemicalBook. **2-CHLORO-5-FLUOROBENZOTRIFLUORIDE** | 89634-75-3.
- Benchchem. 2-Chloro-3-fluorobenzotrifluoride | 109957-97-3.
- Lookchem. (2026, January 1). High Purity 2-Chloro-5-Nitrobenzotrifluoride: A Key Intermediate for Pharmaceuticals and Agrochemicals.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chemistry LibreTexts. (2022, September 24). 16.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis.
- MDPI.

- Chemical Communications (RSC Publishing).
- ChemicalBook. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(21), 8315-8359.
- Benchchem. Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-5-FLUOROBENZOTRIFLUORIDE CAS#: 89634-75-3 [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 12. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. nbino.com [nbino.com]
- 14. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [reactivity and chemical properties of 2-Chloro-5-fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631771#reactivity-and-chemical-properties-of-2-chloro-5-fluorobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com